![molecular formula C9H6OS B086285 Thiochromen-2-one CAS No. 1075-14-5](/img/structure/B86285.png)
Thiochromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiochromen-2-one is a heterocyclic organic compound that is widely used in scientific research. It is a sulfur-containing compound that has a unique structure, making it an ideal candidate for various applications. Thiochromen-2-one is also known as 2H-thiochromen-2-one or 2-benzothiazolyl-3,4-dihydro-2H-chromen-2-one.
Wirkmechanismus
Thiochromen-2-one acts as a photosensitizer in photodynamic therapy by generating singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can damage cancer cells, leading to their death. Thiochromen-2-one also inhibits the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Thiochromen-2-one has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are involved in the pathogenesis of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Thiochromen-2-one also has anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Thiochromen-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Thiochromen-2-one also has a unique structure that makes it an ideal candidate for various applications. However, thiochromen-2-one has some limitations as well. It is a relatively expensive compound, and its synthesis requires the use of toxic reagents such as aluminum chloride.
Zukünftige Richtungen
Thiochromen-2-one has several potential future directions. It can be used to develop new drugs for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Thiochromen-2-one can also be used to study the mechanism of enzyme inhibition and to develop new enzyme inhibitors. Furthermore, thiochromen-2-one can be used to develop new fluorescent probes for various biological molecules.
Synthesemethoden
Thiochromen-2-one can be synthesized by various methods. One of the most common methods is the Pechmann condensation reaction. In this reaction, salicylaldehyde and 2-mercaptobenzothiazole are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at high temperature and yields thiochromen-2-one as the final product.
Wissenschaftliche Forschungsanwendungen
Thiochromen-2-one has a wide range of applications in scientific research. It is used as a fluorescent probe to detect various biological molecules such as proteins, DNA, and RNA. Thiochromen-2-one is also used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, thiochromen-2-one is used to study the mechanism of enzyme inhibition and to develop new drugs for various diseases.
Eigenschaften
CAS-Nummer |
1075-14-5 |
---|---|
Produktname |
Thiochromen-2-one |
Molekularformel |
C9H6OS |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
thiochromen-2-one |
InChI |
InChI=1S/C9H6OS/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
InChI-Schlüssel |
MDYPJPPXVOPUNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)S2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.